

2-Amino-3-bromophenol hydrochloride basic properties

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Compound of Interest

Compound Name: 2-Amino-3-bromophenol hydrochloride
CAS No.: 855836-16-7
Cat. No.: B581995

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Technical Guide: **2-Amino-3-bromophenol Hydrochloride** Basic Properties

Executive Summary

2-Amino-3-bromophenol hydrochloride (CAS 855836-16-7) is a specialized ortho-aminophenol scaffold critical in the synthesis of pharmacologically active heterocycles. Its structural uniqueness lies in the 3-bromo substitution adjacent to the amino group, which exerts specific electronic and steric effects during cyclization reactions. This compound serves as a primary precursor for 4-substituted benzoxazoles, a moiety frequently observed in antiviral, anticancer, and antimicrobial agents.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and application in heterocyclic construction, moving beyond generic database entries to offer actionable experimental insights.

Physicochemical Profile

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation compared to the free base. Below is a comparative analysis of the salt and its parent free base.

Table 1: Comparative Properties of Free Base and Hydrochloride Salt

Property	Free Base (Parent)	Hydrochloride Salt
IUPAC Name	2-Amino-3-bromophenol	2-Amino-3-bromophenol hydrochloride
CAS Number	116435-77-9	855836-16-7
Molecular Formula	C ₆ H ₆ BrNO	C ₆ H ₆ BrNO ^{[1][2]} · HCl
Molecular Weight	188.02 g/mol	224.48 g/mol
Appearance	Light brown/beige powder	Off-white to pale grey crystalline solid
Melting Point	135–138 °C [1]	>200 °C (Decomposition)
Solubility	DMSO, Methanol, Ethyl Acetate	Water, Methanol, DMSO (High solubility)
pKa (Predicted)	~8.79 (Phenolic OH)	~4.5 (Ammonium), ~8.5 (Phenolic OH)
Storage	Inert atmosphere, 2–8 °C (Oxidation prone)	Desiccated, Room Temp (Hygroscopic)

“

Technical Note: The free base oxidizes rapidly in air, turning dark brown/black (quinone formation). The hydrochloride salt stabilizes the amine as an ammonium ion (

), significantly retarding oxidative degradation.

Structural Characterization

Identification of **2-Amino-3-bromophenol hydrochloride** relies on distinct spectroscopic signatures arising from the 1,2,3-substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (400 MHz, DMSO- d_6):
 - 9.5–10.5 ppm (s, 1H): Phenolic
. Broadened due to exchange.
 - 8.0–9.0 ppm (br s, 3H): Ammonium
. Characteristic of the HCl salt.
 - 6.7–7.2 ppm (m, 3H): Aromatic protons. The 1,2,3-substitution pattern typically yields a doublet-triplet-doublet or multiplet pattern depending on resolution. The proton at position 4 (adjacent to Br) is deshielded.
- ^{13}C NMR: Distinct signals for C-OH (~150 ppm), C-N (~125 ppm), and C-Br (~110 ppm).

Mass Spectrometry (MS)

- ESI-MS (+): Shows parent ion

at m/z 188/190 (1:1 isotopic ratio due to $^{79}\text{Br}/^{81}\text{Br}$). The HCl component is lost in the ionization source.

Synthesis & Production Pathways

Direct bromination of 2-aminophenol is non-viable for this isomer as it predominantly yields the 4-bromo or 4,6-dibromo derivatives due to the directing effects of the

and

groups.

The Regioselective Demethylation Route is the industry standard for high-purity synthesis.

Experimental Workflow

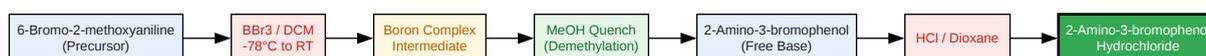
- Precursor: 6-Bromo-2-methoxyaniline (commercially available or synthesized via bromination of o-anisidine).
- Reagent: Boron Tribromide (

) in Dichloromethane (DCM).

- Mechanism:

complexes with the methoxy oxygen, followed by nucleophilic attack to cleave the methyl group.

Diagram 1: Synthesis of 2-Amino-3-bromophenol HCl



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Caption: Regioselective synthesis via BBr₃-mediated demethylation of 6-bromo-2-methoxyaniline.

Protocol: Conversion to Hydrochloride Salt

- Dissolve crude 2-amino-3-bromophenol (free base) in minimal dry methanol.
- Cool to 0 °C in an ice bath.
- Add 4M HCl in 1,4-dioxane dropwise (1.1 equivalents) with vigorous stirring.
- Precipitate forms immediately. Add diethyl ether to complete precipitation.
- Filter, wash with cold ether, and dry under vacuum over

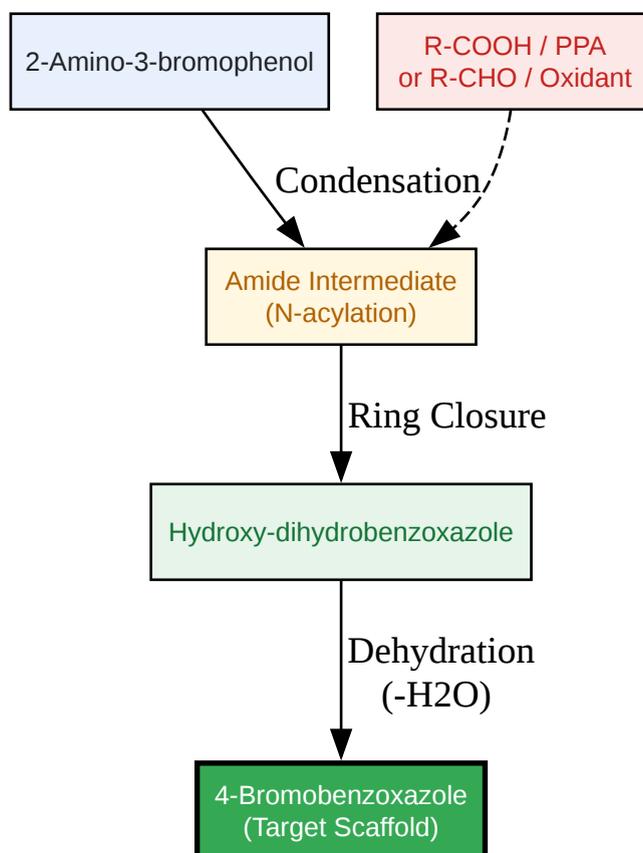
Applications in Drug Development

The primary utility of 2-amino-3-bromophenol HCl is as a "linchpin" scaffold for synthesizing 4-bromo-benzoxazoles. The bromine atom at the C4 position of the resulting benzoxazole is a versatile handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Benzoxazole Cyclization Mechanism

Reaction with carboxylic acids or aldehydes proceeds via condensation followed by dehydration.[3]

Diagram 2: Cyclization to 4-Bromobenzoxazole



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Caption: Mechanism of benzoxazole formation. The 3-bromo group on the phenol becomes the 4-bromo group on the benzoxazole.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

- Signal Word: Warning
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Storage Protocol:

- Hygroscopic: The HCl salt will absorb moisture, leading to hydrolysis and oxidation. Store in a desiccator.
- Light Sensitive: Protect from light to prevent photodebromination.

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